3-(Dimethylamino)-2-methylpropanoic acid
Description
Contextualization within the Class of Functionalized Carboxylic Acids
3-(Dimethylamino)-2-methylpropanoic acid belongs to the broad and significant class of organic compounds known as functionalized carboxylic acids. A carboxylic acid is defined by the presence of a carboxyl group (-COOH). hilarispublisher.com The "functionalization" of these acids refers to the incorporation of additional functional groups within the molecule, which can significantly influence their chemical and physical properties.
In the case of this compound, the core structure is a propanoic acid, which is a three-carbon carboxylic acid. This basic structure is modified with two key functional groups: a dimethylamino group (-N(CH₃)₂) at the third carbon position and a methyl group (-CH₃) at the second carbon position. The presence of the amino group classifies it as a β-amino acid, a structural isomer of the more commonly known α-amino acids that are the building blocks of proteins. β-amino acids are distinguished by having the amino group attached to the second carbon from the carboxyl group. illinois.educhiroblock.com
The introduction of the dimethylamino and methyl groups imparts specific characteristics to the molecule. The tertiary amine of the dimethylamino group provides a site of basicity and can participate in a variety of chemical reactions, including quaternization and coordination with metal ions. The methyl group adds to the steric bulk of the molecule, which can influence its reactivity and the stereochemistry of its reactions.
Overview of Structural Significance and Synthetic Utility in Organic Chemistry
The structural arrangement of this compound makes it a valuable building block in organic synthesis. organic-chemistry.org As a β-amino acid, it can be incorporated into peptides to create peptidomimetics with altered secondary structures and increased resistance to enzymatic degradation. chiroblock.com The presence of both an acidic carboxyl group and a basic amino group makes it a zwitterionic compound under certain pH conditions, a property that can be exploited in various synthetic and separation processes.
Common synthetic strategies to produce β-amino acids include conjugate addition of amines to α,β-unsaturated carbonyl compounds (a Michael-type reaction) and Mannich-type reactions. illinois.edu While specific high-yield synthetic routes for this compound are not extensively detailed in publicly available literature, its structure suggests that it could be synthesized through variations of these established methods. For instance, a potential route could involve the conjugate addition of dimethylamine (B145610) to methyl methacrylate, followed by hydrolysis of the resulting ester.
The synthetic utility of this compound lies in its potential to serve as a precursor for more complex molecules. The carboxylic acid and amino functionalities can be independently or sequentially reacted to build larger molecular frameworks. For example, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the amino group can undergo alkylation or acylation.
Scope and Significance in Academic Chemical Synthesis and Materials Science
In academic chemical synthesis, this compound and related β-amino acids are of interest for their role in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. mdpi.com The stereocenters in these molecules can be used to direct the stereochemical outcome of subsequent reactions.
In the realm of materials science, amino acid derivatives are increasingly being used to create novel functional materials. nbinno.comnih.gov The ability of amino acids to self-assemble into ordered structures makes them attractive for the development of nanomaterials, hydrogels, and other soft materials. nih.govresearchgate.net The specific structure of this compound, with its potential for both hydrogen bonding and ionic interactions, suggests its utility in the design of stimuli-responsive polymers or coordination polymers. While direct applications of this specific compound in published materials science research are not prominent, the broader class of amino acid derivatives is an active area of investigation for applications in drug delivery, tissue engineering, and catalysis. nbinno.comamerigoscientific.com
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| SMILES | CC(CN(C)C)C(=O)O |
| InChI | InChI=1S/C6H13NO2/c1-5(6(8)9)4-7(2)3/h5H,4H2,1-3H3,(H,8,9) |
| InChIKey | JZRKIWQSOIPFET-UHFFFAOYSA-N |
Data sourced from PubChem. illinois.edu
Table 2: Physicochemical Properties of this compound hydrochloride
| Property | Value |
| Molecular Weight | 167.63 g/mol |
| Form | Solid |
| Empirical Formula (Hill Notation) | C₆H₁₄ClNO₂ |
Data sourced from Sigma-Aldrich. hilarispublisher.com
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(6(8)9)4-7(2)3/h5H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRKIWQSOIPFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Dimethylamino 2 Methylpropanoic Acid and Its Derivatives
Direct Synthetic Routes to 3-(Dimethylamino)-2-methylpropanoic Acid
The direct synthesis of this compound can be approached through several conventional and novel chemical transformations. These methods often involve the strategic formation of the carbon-nitrogen bond at the β-position relative to the carboxylic acid group.
Conventional Multistep Syntheses from Readily Available Precursors
Traditional approaches to synthesizing β-amino acids like this compound often rely on well-established reactions such as the Mannich reaction, Michael addition, and reductive amination of β-keto esters.
One plausible conventional route involves a Mannich-type reaction . This classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group can be adapted for this synthesis. A potential pathway could start from a malonic ester derivative. For instance, diethyl 2-methylmalonate could react with formaldehyde (B43269) and dimethylamine (B145610) to yield a Mannich base. Subsequent hydrolysis and decarboxylation of the resulting diester would afford the target this compound.
Another established method is the Michael addition of dimethylamine to a suitable α,β-unsaturated carbonyl compound. For example, the conjugate addition of dimethylamine to an ester of methacrylic acid, such as methyl methacrylate, would yield the corresponding 3-(dimethylamino)-2-methylpropanoate ester. Subsequent hydrolysis of the ester group would then produce the desired carboxylic acid.
Reductive amination of a β-keto acid or its ester equivalent also presents a viable synthetic pathway. This would involve the reaction of a 3-oxo-2-methylpropanoic acid derivative with dimethylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to the target β-amino acid. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride.
| Precursor Molecule | Key Reaction Type | Intermediate Product |
| Diethyl 2-methylmalonate | Mannich Reaction | Diethyl 2-((dimethylamino)methyl)-2-methylmalonate |
| Methyl methacrylate | Michael Addition | Methyl 3-(dimethylamino)-2-methylpropanoate |
| Ethyl 2-methyl-3-oxobutanoate | Reductive Amination | Ethyl 3-(dimethylamino)-2-methylbutanoate |
Development and Optimization of Novel Synthetic Pathways
Research into more efficient and greener synthetic methods has led to the exploration of novel pathways for β-amino acid synthesis. These often focus on improving atom economy, reducing the number of synthetic steps, and employing more environmentally benign reagents. While specific novel pathways for this compound are not extensively documented in publicly available literature, general advancements in C-H activation and catalytic amination reactions could potentially be applied. For instance, a direct catalytic aminomethylation of a suitable propanoic acid derivative could offer a more atom-economical route, though this remains a challenging area of research.
Enantioselective Synthesis of Chiral this compound
The stereochemistry at the C2 position of this compound is often crucial for its biological activity. Therefore, the development of enantioselective synthetic methods is of significant importance.
Chiral Auxiliary Approaches for Stereocontrol
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral β-amino acids, Evans-type oxazolidinone auxiliaries are commonly employed.
A general strategy would involve the acylation of a chiral oxazolidinone with 2-methylpropenoyl chloride. The resulting α,β-unsaturated imide can then undergo a diastereoselective conjugate addition with a nitrogen nucleophile, such as a protected form of dimethylamine. The chiral auxiliary biases the approach of the nucleophile to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched this compound.
| Chiral Auxiliary | Key Reaction | Stereochemical Outcome |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Diastereoselective Michael Addition | Formation of a specific diastereomer |
| (S)-(-)-4-benzyl-2-oxazolidinone | Diastereoselective conjugate addition | Control of the stereocenter at C2 |
Asymmetric Catalysis in Stereoselective Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. For the synthesis of chiral this compound, several catalytic strategies could be envisioned.
Asymmetric hydrogenation of a suitable prochiral enamine or enamide precursor is a powerful method for creating chiral amines. A substrate such as 2-methyl-3-(dimethylamino)propenoic acid or a derivative could be hydrogenated using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to introduce the stereocenter at the C2 position with high enantioselectivity.
Another approach is the catalytic asymmetric Michael addition . The addition of dimethylamine to a 2-methylpropenoic acid derivative could be rendered enantioselective by using a chiral Lewis acid or organocatalyst. These catalysts can activate the Michael acceptor and/or organize the transition state to favor the formation of one enantiomer.
Biocatalytic Pathways for Enantiomeric Enrichment and Resolution
Biocatalysis, the use of enzymes to catalyze chemical reactions, is an increasingly important tool in asymmetric synthesis due to the high selectivity and mild reaction conditions offered by enzymes. For the preparation of enantiomerically pure this compound, both kinetic resolution and asymmetric synthesis strategies can be employed.
Enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For example, a racemic mixture of this compound or its ester could be treated with a lipase (B570770). The lipase may selectively acylate or hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric excess. Lipases such as Candida antarctica lipase B (CAL-B) are frequently used for the resolution of β-amino esters. researchgate.net
Transaminases represent another class of enzymes that can be used for the asymmetric synthesis of chiral amines. An ω-transaminase could potentially be used to catalyze the amination of a prochiral keto-acid precursor, 2-methyl-3-oxopropanoic acid, using an amine donor like isopropylamine (B41738) to produce the chiral β-amino acid directly and with high enantioselectivity. nih.govresearchgate.net
| Biocatalyst Type | Method | Substrate |
| Lipase (e.g., CAL-B) | Kinetic Resolution | Racemic 3-(Dimethylamino)-2-methylpropanoate |
| ω-Transaminase | Asymmetric Synthesis | 2-Methyl-3-oxopropanoic acid |
Role as a Precursor and Building Block in Complex Molecule Synthesis
The strategic importance of this compound and its related structures, particularly 3-dimethylaminopropenoates, lies in their ability to act as synthons for a wide array of more complex molecules. These compounds contain multiple reactive sites that can be selectively targeted to build molecular complexity in a controlled manner.
Utilization in Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. While direct utilization of this compound in well-known MCRs is not extensively documented, its unsaturated derivatives, such as 3-amino α,β-unsaturated γ-lactams, are employed in MCRs to produce diverse molecular scaffolds. For instance, a three-component reaction involving amines, aldehydes, and pyruvate (B1213749) derivatives can yield 3-amino 3-pyrrolin-2-ones, which are valuable heterocyclic scaffolds. mdpi.com The exploration of MCRs to create a variety of biologically relevant scaffolds, such as 2-imidazolines and 4-imidazolones, demonstrates the power of this approach in medicinal chemistry. nih.govrug.nl The development of novel MCRs often focuses on expanding the range of accessible molecular frameworks. rsc.org
The general utility of MCRs is evident in their ability to produce complex structures like dihydropyrimidinones via the Biginelli reaction or peptidomimetics through the Ugi reaction. These reactions underscore the efficiency of MCRs in rapidly assembling complex molecules from simple starting materials.
Precursor in the Synthesis of Functionalized Heterocyclic Systems
Derivatives of this compound are instrumental as precursors in the synthesis of a wide range of functionalized heterocyclic systems. These heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. The synthesis of these systems often involves leveraging the reactivity of the enamine moiety within the precursor.
Research has demonstrated that these precursors can be used to construct various heterocyclic rings, including:
Pyrroles: Substituted 3-aminopyrrole-2,4-dicarboxylates and pyrrole-2-carboxylates can be synthesized.
Imidazoles: The framework allows for the formation of imidazolecarboxylates.
Pyrazoles: These precursors can be cyclized to form pyrazole (B372694) derivatives.
1,2,4-Oxadiazoles: Synthesis of this class of heterocycles is also achievable.
The versatility of these building blocks is a cornerstone of modern synthetic strategies for creating libraries of heterocyclic compounds for drug discovery and materials science. beilstein-journals.org
Table 1: Heterocyclic Systems Synthesized from 3-(Dimethylamino)propenoate Derivatives
| Heterocyclic System | Example of Synthesized Scaffold |
| Pyrroles | Substituted 3-aminopyrrole-2,4-dicarboxylates |
| Imidazoles | Imidazolecarboxylates |
| Pyrazoles | Various substituted pyrazoles |
| 1,2,4-Oxadiazoles | Substituted 1,2,4-oxadiazoles |
Formation of Derivatized Amino Acid Analogues
The structural backbone of this compound makes it an excellent starting point for the synthesis of novel, non-proteinogenic amino acid analogues. These derivatized amino acids are crucial for developing peptides with enhanced stability, modified biological activity, or unique conformational properties.
The synthesis of these analogues often involves the modification of the core structure to introduce new functional groups or to create chiral centers with specific stereochemistry. For example, the development of synthetic methods for optically pure amino acids is a significant area of research. researchgate.net Derivatization is also a key step for the analytical separation and identification of amino acids, for instance, by using reagents like Marfey's reagent for chiral separation via LC-MS/MS or other reagents for GC-MS analysis. nih.govsigmaaldrich.comnih.gov
Specific examples of derivatized analogues synthesized from related precursors include:
(S)-3-Heteroarylalanines: A one-step synthesis has been developed for these chiral amino acid analogues.
3-Heteroaryl substituted lactates: These can be prepared from chiral 3-dimethylaminopropenoates.
The ability to synthesize these complex amino acid derivatives opens up new avenues for peptide design and the development of peptidomimetics.
Table 2: Examples of Derivatized Analogues
| Analogue Class | Specific Example |
| Chiral Amino Acid Analogues | (S)-3-Heteroarylalanines |
| Substituted Lactates | 3-Heteroaryl substituted lactates |
Chemical Reactivity and Reaction Mechanisms of 3 Dimethylamino 2 Methylpropanoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of reactions, primarily centered on the electrophilic carbonyl carbon and the acidic proton.
Esterification: The conversion of the carboxylic acid to an ester is a common derivatization strategy. The most classic method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. organic-chemistry.orgchemguide.co.uk The reaction is an equilibrium process, and to drive it toward the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Carboxylic Acid, Alcohol | Forms the ester backbone. |
| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) | Protonates the carbonyl to activate it. masterorganicchemistry.com |
| Temperature | Typically heated | To increase the reaction rate and facilitate water removal. |
| Driving Equilibrium | Excess alcohol or water removal | Shifts the equilibrium towards the product side (Le Châtelier's principle). masterorganicchemistry.com |
Amidation: The direct formation of an amide by reacting a carboxylic acid with an amine is generally challenging because the acidic carboxylic acid and the basic amine readily form an unreactive ammonium (B1175870) carboxylate salt. tue.nl While thermal condensation is possible at very high temperatures (>160 °C), it is often unsuitable for complex molecules. tue.nl Therefore, amidation of 3-(dimethylamino)-2-methylpropanoic acid almost always proceeds through the activation of the carboxyl group, as detailed in the following section.
To facilitate amide or ester formation under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. gcwgandhinagar.comyoutube.com This process is known as carboxyl group activation.
A prevalent strategy involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). gbiosciences.comresearchgate.net This method is favored for its mild conditions and high efficiency. gbiosciences.com
The mechanism proceeds in two stages:
Activation: EDC reacts with the carboxylate to form a highly reactive and unstable O-acylisourea intermediate. gbiosciences.comresearchgate.net
Coupling: This intermediate can be directly attacked by a primary amine to form the desired amide bond. However, the O-acylisourea intermediate is prone to hydrolysis, which regenerates the carboxylic acid, and can undergo side reactions. gbiosciences.com To improve efficiency and stability, NHS is added. NHS intercepts the O-acylisourea to form a semi-stable NHS ester. gbiosciences.comrsc.org This NHS ester is less susceptible to hydrolysis and reacts cleanly with a primary amine to yield the amide product with high efficiency. researchgate.net The activation reaction is typically most efficient at a pH of 4.5-7.2, while the subsequent reaction with the amine is best performed at a pH of 7-8. researchgate.netacs.org
| Reagent/System | Description | Key Features |
|---|---|---|
| EDC / NHS | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide | Forms a stable NHS-ester intermediate, improving yield and reducing side reactions. Widely used in biochemical conjugations. gbiosciences.comresearchgate.net |
| DCC / HOBt | N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | A classic coupling system. HOBt acts similarly to NHS, suppressing racemization and side reactions. luxembourg-bio.com |
| SOCl₂ | Thionyl Chloride | Converts the carboxylic acid to a highly reactive acyl chloride. The conditions are harsh and may not be compatible with all functional groups. gcwgandhinagar.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly efficient coupling reagent, often used in solid-phase peptide synthesis. |
Reactivity of the Tertiary Amine Moiety
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it both basic and nucleophilic, enabling a distinct set of reactions.
The tertiary amine can be converted into a quaternary ammonium salt through reaction with an alkylating agent. This classic SN2 reaction is known as the Menshutkin reaction. wikipedia.org In this process, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. tue.nl
The reaction rate is dependent on the nature of the alkylating agent, the solvent, and the temperature. tue.nlsemanticscholar.org Common alkylating agents include highly reactive alkyl halides. The reaction proceeds via a transition state where the N-C bond is forming and the C-X (halide) bond is breaking. tue.nl
| Alkylating Agent | Formula | Relative Reactivity |
|---|---|---|
| Methyl Iodide | CH₃I | High |
| Dimethyl Sulfate | (CH₃)₂SO₄ | High (toxic) rsc.org |
| Benzyl Bromide | C₆H₅CH₂Br | High |
| Ethyl Bromide | CH₃CH₂Br | Moderate |
| Methyl Chloride | CH₃Cl | Lower (than bromides/iodides) rsc.org |
As an amino acid, this compound can exist in different protonation states depending on the pH of the solution. researchgate.net The molecule has two ionizable groups: the carboxylic acid and the tertiary amine.
Carboxylic Acid Group: The pKa is typically in the range of 3-5. For the closely related 3-(dimethylamino)propanoic acid, the carboxyl pKa is reported as 3.83. nih.gov
Tertiary Amine Group: The pKa of the conjugate acid (R₃NH⁺) is typically in the range of 9-11. For 3-(dimethylamino)propanoic acid, the amino group pKa is 9.79. nih.gov
The protonation equilibria can be summarized as follows:
At low pH (e.g., < 2): Both the carboxylic acid and the amine are protonated, resulting in a cationic species: (CH₃)₂N⁺H-CH₂-CH(CH₃)-COOH.
At intermediate pH (e.g., between 5 and 8): The carboxylic acid is deprotonated, and the amine is protonated. This forms a neutral zwitterion: (CH₃)₂N⁺H-CH₂-CH(CH₃)-COO⁻. This is the predominant form at physiological pH.
At high pH (e.g., > 11): Both groups are deprotonated, resulting in an anionic species: (CH₃)₂N-CH₂-CH(CH₃)-COO⁻.
The isoelectric point (pI), where the net charge of the molecule is zero, can be calculated from the two pKa values.
The bifunctional nature of this compound, specifically its classification as a β-amino acid, allows for characteristic cyclization reactions.
Intramolecular Cyclization (β-Lactam Formation): A key potential intramolecular reaction is the formation of a β-lactam, a four-membered cyclic amide. This transformation is not spontaneous and requires activation of the carboxyl group. acs.org Once the carboxyl group is activated (e.g., as an NHS ester or acyl chloride), the tertiary amine, or more commonly a primary or secondary amine precursor to this structure, can act as an internal nucleophile. However, the dimethylamino group itself is not typically involved in forming the lactam ring directly as it lacks the N-H bond needed for the final amide structure. A related precursor, 3-amino-2-methylpropanoic acid, would readily cyclize upon activation to form the corresponding β-lactam. nih.govnih.gov The synthesis of β-lactams is a cornerstone of medicinal chemistry, most notably in the development of penicillin and related antibiotics. researchgate.net
Intermolecular Cyclization and Polymerization: Under conditions that favor intermolecular reactions (e.g., high concentration and carboxyl activation), this compound could theoretically undergo self-condensation to form dimers, oligomers, or even polyamides. Each intermolecular reaction forms a new amide bond, linking the amine of one molecule to the activated carboxyl group of another.
Stereochemical Influences on Reaction Pathways and Selectivity
The presence of a stereocenter at the C2 position significantly influences the reactivity and selectivity of reactions involving this compound. The spatial arrangement of the methyl group relative to the carboxylic acid and the dimethylaminoethyl group can direct the approach of reagents, leading to stereoselective outcomes.
Enantioselective synthesis of β-amino acids often relies on controlling the stereochemistry during their formation. Methods such as the asymmetric Mannich reaction, conjugate additions, and biocatalytic processes are employed to achieve high enantiomeric excess. rsc.org In the context of this compound, its own chirality can be leveraged in diastereoselective reactions, where the existing stereocenter influences the creation of new stereocenters.
For instance, in reactions where the carboxylic acid is converted to an activated species (e.g., an acyl chloride or an ester), the chiral environment can favor the attack of a nucleophile from a specific face of the molecule, leading to one diastereomer in preference to the other. Similarly, reactions involving the tertiary amine can be influenced by the adjacent stereocenter.
The stereochemical outcome of reactions can be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. Chiral catalysts, in particular, can interact with the substrate to create a chiral environment that strongly favors the formation of one stereoisomer. researchgate.net While specific studies on this compound are limited, the principles of asymmetric synthesis suggest that its enantiomers would exhibit distinct reactivity profiles in the presence of chiral reagents or catalysts.
Table 1: Factors Influencing Stereoselectivity in β-Amino Acid Synthesis
| Factor | Influence on Reaction Pathway and Selectivity |
| Substrate Stereochemistry | The existing stereocenter in chiral β-amino acids like this compound can direct the formation of new stereocenters, leading to diastereoselectivity. |
| Chiral Catalysts | Can create a chiral environment that favors the formation of a specific enantiomer or diastereomer. This includes transition metal catalysts, organocatalysts, and enzymes. rsc.org |
| Reaction Conditions | Solvent, temperature, and pressure can affect the stability of transition states and intermediates, thereby influencing the stereochemical outcome. |
| Nature of Reagents | The steric bulk and electronic properties of reagents can influence the facial selectivity of their approach to the substrate. |
Mechanistic Investigations of Key Transformations and Side Reactions
Detailed mechanistic investigations of reactions involving this compound are crucial for optimizing reaction conditions and minimizing the formation of unwanted byproducts. While specific mechanistic studies on this compound are not extensively documented in the literature, insights can be drawn from studies of similar β-amino acids and related reaction types.
Key Transformations:
One of the fundamental transformations of this compound is its participation in amide bond formation . The reaction typically proceeds via activation of the carboxylic acid group, for example, by conversion to an acyl chloride or through the use of coupling agents. The lone pair of the tertiary amine can potentially interfere with or participate in these reactions, and the stereocenter can influence the conformation of the reaction intermediates.
Asymmetric Mannich reactions are a powerful tool for the synthesis of β-amino acids. acs.org In a hypothetical scenario involving the synthesis of a derivative of this compound via a Mannich-type reaction, the mechanism would involve the enantioselective addition of an enolate equivalent to an imine. Mechanistic studies of such reactions often employ computational methods to model transition states and intermediates, providing insights into the origins of stereoselectivity. nih.gov
Side Reactions:
Potential side reactions in the synthesis and transformation of this compound include racemization at the α-carbon, particularly under harsh reaction conditions (e.g., strong base or high temperatures). The acidity of the α-proton is a key factor in this process.
Another potential side reaction is elimination , where the dimethylamino group and a β-hydrogen are removed to form an α,β-unsaturated carboxylic acid. The likelihood of this reaction depends on the stability of the resulting alkene and the reaction conditions.
Mechanistic Investigation Techniques:
Modern techniques play a pivotal role in elucidating reaction mechanisms. Spectroscopic methods , such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are invaluable for identifying and characterizing reaction intermediates. nih.gov For instance, in-situ NMR can monitor the progress of a reaction in real-time, providing kinetic data and helping to identify transient species. Mass spectrometry is highly sensitive for detecting low-abundance intermediates. nih.gov
Computational chemistry offers a powerful complementary approach to experimental studies. Density Functional Theory (DFT) calculations can be used to map out potential energy surfaces, locate transition states, and predict the stereochemical outcomes of reactions. nih.gov These computational analyses can provide a detailed, atomistic understanding of reaction pathways that may be difficult to obtain through experimental means alone.
Table 2: Potential Side Reactions and Mechanistic Considerations
| Side Reaction | Mechanistic Pathway | Factors Promoting the Reaction |
| Racemization | Deprotonation at the α-carbon to form a planar enolate intermediate, followed by non-stereospecific reprotonation. | Strong bases, high temperatures, prolonged reaction times. |
| Elimination | E1cB or E2 mechanism involving the removal of the dimethylamino group and a β-hydrogen. | Strong bases, elevated temperatures. |
| Intramolecular Cyclization | Nucleophilic attack of the dimethylamino group on an activated carboxylic acid derivative. | Presence of good leaving groups on the carboxyl function. |
Advanced Spectroscopic and Analytical Characterization of 3 Dimethylamino 2 Methylpropanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of 3-(Dimethylamino)-2-methylpropanoic acid. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The methyl group attached to the chiral center at C2 gives rise to a doublet, integrating to three protons. The methine proton at C2 appears as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons at C3 are diastereotopic and often appear as a complex multiplet. The two methyl groups of the dimethylamino moiety are chemically equivalent and typically present as a sharp singlet, integrating to six protons. The acidic proton of the carboxylic acid group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum. The signals for the chiral C2 carbon, the C3 methylene carbon, and the carbons of the dimethylamino group appear at specific chemical shifts that are indicative of their local electronic environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 1 (COOH) | 10-12 | br s | ~178 |
| 2 (CH) | 2.8-3.0 | m | ~55 |
| 2-CH₃ | 1.1-1.3 | d | ~15 |
| 3 (CH₂) | 2.5-2.7 | m | ~60 |
| N(CH₃)₂ | 2.2-2.4 | s | ~45 |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. Both low-resolution and high-resolution mass spectrometry (HRMS) can be employed for these purposes.
Under electrospray ionization (ESI), a soft ionization technique, the compound readily forms a protonated molecule, [M+H]⁺, in the positive ion mode. The accurate mass measurement of this ion using HRMS allows for the determination of the elemental formula, which must be consistent with the expected C₆H₁₃NO₂. The monoisotopic mass of this compound is 131.0946 g/mol .
Electron ionization (EI) is a harder ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to confirm the structure. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.
Loss of the carboxylic acid group: The molecule can lose the COOH radical (45 Da) or water (18 Da) from the carboxylic acid moiety.
McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.
The analysis of these fragment ions allows for the piecing together of the molecular structure, providing confirmatory evidence obtained from NMR spectroscopy. MS is also a valuable tool for assessing the purity of a sample by detecting the presence of any impurities with different molecular weights.
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 132.1019 |
| [M+Na]⁺ | 154.0838 |
| [M-H]⁻ | 130.0873 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the assessment of the purity of this compound and for its separation from starting materials, byproducts, and other impurities. The choice of chromatographic method depends on the polarity of the compound and the nature of the potential impurities.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like amino acids. Due to the polar nature of this compound, several HPLC modes can be considered.
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, but it can be challenging for highly polar compounds that have little retention on nonpolar stationary phases (like C18). To enhance retention, ion-pairing chromatography can be employed. An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase, forming a neutral ion pair that has better affinity for the stationary phase. Alternatively, pre-column derivatization with a hydrophobic reagent can be used to increase the hydrophobicity of the analyte, allowing for good separation on a standard RP column.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. The separation is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally not suitable for the direct analysis of polar and non-volatile compounds like amino acids. sigmaaldrich.com These compounds tend to have poor peak shapes and may even decompose at the high temperatures used in GC. thermofisher.com Therefore, derivatization is a mandatory step to increase the volatility and thermal stability of this compound for GC analysis. sigmaaldrich.comthermofisher.com
Common derivatization strategies for amino acids include:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens of the carboxylic acid and amino groups to form volatile trimethylsilyl (B98337) (TMS) derivatives. thermofisher.com
Esterification followed by acylation: The carboxylic acid group is first esterified (e.g., with methanolic HCl), and then the amino group is acylated (e.g., with trifluoroacetic anhydride). sigmaaldrich.com
Once derivatized, the compound can be separated on a suitable GC column, often a nonpolar or medium-polarity capillary column, and detected by a flame ionization detector (FID) or a mass spectrometer (MS).
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound contains a chiral center at the C2 position, it can exist as two enantiomers (R and S). Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.
This can be achieved using either chiral HPLC or chiral GC. In both techniques, a chiral stationary phase (CSP) is used. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Common chiral selectors for amino acid derivatives include cyclodextrins and their derivatives, as well as certain proteins and macrocyclic antibiotics. sigmaaldrich.com For chiral GC, the amino acid must first be derivatized, and the derivatization process must not cause racemization. sigmaaldrich.com The separated enantiomers are then detected, and the peak areas are used to calculate the enantiomeric ratio.
X-ray Crystallography for Absolute Stereochemistry Assignment and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a wealth of information.
By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms (excluding hydrogen, which is often difficult to locate) can be determined. This allows for the unambiguous determination of bond lengths, bond angles, and torsion angles.
Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute stereochemistry (R or S configuration) of the chiral center, provided that anomalous dispersion effects are measured, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. The crystal structure also reveals the conformation of the molecule in the solid state and provides detailed information about intermolecular interactions, such as hydrogen bonding patterns, which dictate how the molecules pack in the crystal lattice. Amino acids typically crystallize as zwitterions and form extensive hydrogen-bonding networks.
Hyphenated Techniques for Comprehensive Sample Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex samples. ajpaonline.com For a polar, zwitterionic compound like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) offer the requisite sensitivity and specificity for its quantification and structural elucidation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. ox.ac.uk Due to the polar and zwitterionic nature of this compound, its retention on traditional reversed-phase (RP) columns can be challenging. ox.ac.uk Therefore, specialized chromatographic approaches or derivatization are often necessary.
Methodologies such as Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for retaining and separating highly polar compounds. Alternatively, derivatization of the carboxylic acid group can enhance its hydrophobicity, allowing for better retention in RP-LC. Common derivatizing agents for carboxylic acids include 3-Nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).
Following chromatographic separation, detection by tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. Electrospray ionization (ESI) in positive ion mode is typically effective for compounds containing a tertiary amine, such as this compound, due to the ease of protonation. Multiple Reaction Monitoring (MRM) is a common acquisition mode for quantification, where a specific precursor ion is selected and fragmented to produce a characteristic product ion.
Disclaimer: The following table contains representative, hypothetical data based on the analysis of structurally similar compounds, as specific literature for the LC-MS/MS analysis of this compound is not available.
| Parameter | Condition |
|---|---|
| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Column | Amide-based stationary phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 132.10 |
| Product Ion (m/z) for Quantification | 86.09 |
| Product Ion (m/z) for Confirmation | 58.06 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. ajpaonline.com Direct analysis of this compound by GC-MS is not feasible due to its low volatility and the presence of a polar carboxylic acid group. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. nih.gov A common approach is the esterification of the carboxylic acid group, for example, by reaction with an alcohol (e.g., methanol, butanol) in the presence of an acidic catalyst to form the corresponding methyl or butyl ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to derivatize the carboxylic acid.
Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary GC column. Electron Ionization (EI) is the most common ionization technique in GC-MS, which generates a characteristic fragmentation pattern that can be used for structural confirmation by comparing it to a spectral library. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed to enhance sensitivity by monitoring specific fragment ions.
Disclaimer: The following table presents potential, illustrative data for the GC-MS analysis of a derivatized form of this compound, based on general principles of GC-MS analysis of similar derivatized amino acids, as specific literature is not available.
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range (Scan Mode) | 50-350 amu |
| Selected Ion (m/z) for SIM (Quantification) | (Hypothetical) M-15 (loss of CH3 from TMS) |
| Selected Ion (m/z) for SIM (Confirmation) | (Hypothetical) Ion representing the dimethylaminoethyl fragment |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is an attractive alternative for the analysis of charged and highly polar compounds like this compound. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-size ratio. nih.gov Given its zwitterionic nature, the net charge of this compound can be manipulated by adjusting the pH of the background electrolyte (BGE). nih.gov At a low pH, the carboxylic acid group will be protonated, and the molecule will carry a net positive charge, migrating towards the cathode. Conversely, at a high pH, the amino group will be deprotonated, resulting in a net negative charge and migration towards the anode.
The coupling of CE with MS, typically via an ESI interface, allows for sensitive and selective detection. nih.gov CE-MS is particularly advantageous for complex matrices as it often requires minimal sample preparation and provides high separation efficiency. nih.gov
Stereochemistry and Chiral Resolution of 3 Dimethylamino 2 Methylpropanoic Acid
Principles of Chirality in Substituted Propanoic Acids and Amino Acid Analogues
Chirality in organic molecules arises from the three-dimensional arrangement of atoms. wou.edu A carbon atom bonded to four different functional groups is known as a chiral center or stereocenter. wou.edu For most amino acids and their analogues, this chiral center is the alpha-carbon (Cα), the carbon atom adjacent to the carboxyl group. libretexts.org In the case of 3-(Dimethylamino)-2-methylpropanoic acid, the C2 carbon is the stereocenter, bonded to a hydrogen atom, a methyl group (-CH₃), a carboxylic acid group (-COOH), and a dimethylaminomethyl group (-CH₂N(CH₃)₂).
This tetrahedral arrangement around the alpha-carbon allows for two distinct spatial configurations that are mirror images of each other. youtube.com These two forms are called enantiomers. wou.edu With the exception of the achiral glycine, 19 of the 20 common proteinogenic amino acids are chiral. wou.edu All naturally occurring amino acids in proteins exist in the L-configuration, which relates to the stereochemistry of L-glyceraldehyde. libretexts.org However, D-amino acids are also found in nature and are involved in various biological processes, such as in bacterial cell walls. nih.govresearchgate.net
The absolute configuration of a chiral center is unambiguously described by the Cahn-Ingold-Prelog (R/S) system. wou.edu This system assigns priorities to the four groups attached to the chiral center based on atomic number. For most L-amino acids, the absolute configuration is (S), with L-cysteine being a notable exception where it is (R) due to the higher priority of the sulfur atom in its side chain. libretexts.org
Chiral Resolution Methodologies for Enantiomer Separation
When synthesized from achiral precursors, chiral compounds are typically produced as a 50:50 mixture of both enantiomers, known as a racemic mixture or racemate. libretexts.orglibretexts.org The process of separating these enantiomers is called chiral resolution. wikipedia.org Since enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their separation requires methods that can differentiate between them in a chiral environment. libretexts.org
One of the most established and widely used methods for resolving racemic acids and bases is through the formation of diastereomeric salts. libretexts.orgwikipedia.orgnih.gov This technique involves reacting the racemic mixture of this compound with an enantiomerically pure chiral resolving agent, typically a chiral base. libretexts.orglibretexts.org This reaction creates a pair of diastereomers.
Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.orglibretexts.org This difference allows for their separation by fractional crystallization. nih.gov The less soluble diastereomeric salt will crystallize out of the solution first, and can be isolated by filtration. gavinpublishers.com Subsequently, the resolving agent is removed, typically by an acid-base extraction, to yield the pure enantiomer of the target compound. libretexts.org The choice of resolving agent and solvent is crucial for efficient separation and is often determined empirically. wikipedia.orgnih.gov
Table 1: Common Chiral Resolving Agents for Racemic Acids This table is interactive and can be sorted by clicking the column headers.
| Resolving Agent | Type | Typical Application |
|---|---|---|
| Brucine | Natural Alkaloid Base | Carboxylic Acids |
| Strychnine | Natural Alkaloid Base | Carboxylic Acids |
| Quinine (B1679958) | Natural Alkaloid Base | Carboxylic Acids |
| Cinchonidine | Natural Alkaloid Base | Carboxylic Acids, Hydroxy Acids nih.gov |
| (R)- or (S)-1-Phenylethanamine | Synthetic Amine | Carboxylic Acids |
| (1R,2S)-Ephedrine | Amino Alcohol | Carboxylic Acids |
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov This method relies on the differential interactions between the enantiomers of the analyte and the chiral selector that is immobilized on the stationary phase support (e.g., silica (B1680970) gel). chromatographytoday.com These transient diastereomeric interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation. chromatographytoday.com
A wide variety of CSPs have been developed for the separation of amino acids and their derivatives. nih.gov These can be broadly categorized based on the type of chiral selector used.
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs. nih.gov
Cyclodextrin-based CSPs: These utilize cyclodextrins, which have a chiral cavity, to form inclusion complexes with the analyte enantiomers. nih.govmdpi.com
Macrocyclic Antibiotic-based CSPs: Phases like those based on vancomycin (B549263) or teicoplanin are effective for separating amino acids due to multiple interaction sites (ionic, hydrogen bonding, etc.). nih.gov
Zwitterionic Ion-Exchange CSPs: These phases, often based on quinine or quinidine (B1679956) derivatives, are particularly suited for separating free amino acids and their analogues under HPLC conditions. chromatographytoday.commdpi.com
The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution. chiraltech.com
Table 2: Common Chiral Stationary Phases (CSPs) for Amino Acid Analogue Separation This table is interactive and can be sorted by clicking the column headers.
| CSP Type | Chiral Selector Example | Separation Principle |
|---|---|---|
| Polysaccharide | Tris(3,5-dimethylphenylcarbamate) of cellulose | Hydrogen bonding, π-π, and steric interactions nih.gov |
| Macrocyclic Antibiotic | Teicoplanin (e.g., CHIROBIOTIC T) | Multiple interaction mechanisms including ionic and hydrogen bonding |
| Zwitterionic Ion-Exchange | Quinine carbamate (B1207046) (e.g., Chiralpak ZWIX) | Zwitterionic and steric interactions mdpi.com |
| Crown Ether | Chiral 18-crown-6 (B118740) ether | Host-guest complexation with primary amine groups chromatographytoday.com |
Kinetic resolution is a process that relies on the difference in reaction rates between enantiomers with a chiral catalyst or enzyme. libretexts.org One enantiomer of the racemate reacts much faster than the other, allowing for the separation of the slow-reacting enantiomer from the product formed from the fast-reacting enantiomer. nih.gov A significant limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. fz-juelich.de
Enzymes are highly effective catalysts for kinetic resolutions due to their exceptional stereoselectivity. rsc.org Various enzymes, such as lipases, proteases, and aminoacylases, are used. libretexts.orgmdpi.com For example, an aminoacylase (B1246476) can selectively hydrolyze the N-acyl derivative of an L-amino acid from a racemic mixture, leaving the N-acyl-D-amino acid unreacted. libretexts.org
To overcome the 50% yield limitation, kinetic resolution is often coupled with in situ racemization of the slower-reacting enantiomer. nih.gov This process is known as dynamic kinetic resolution (DKR). In DKR, the unreacted starting material is continuously converted back into the racemate, allowing, in principle, for a theoretical yield of up to 100% of a single, enantiomerically pure product. rsc.orgnih.gov
Table 3: Examples of Enzymes Used in Kinetic Resolution of Amino Acid Derivatives This table is interactive and can be sorted by clicking the column headers.
| Enzyme Class | Example Enzyme | Typical Reaction |
|---|---|---|
| Hydrolases | Lipase (B570770) from Candida rugosa | Enantioselective transesterification of amino alcohols mdpi.com |
| Hydrolases | L-amino acid amidase | Stereoselective hydrolysis of amino acid amides asm.org |
| Hydrolases | D-aminopeptidase | Stereoselective hydrolysis of amino acid amides asm.org |
| Racemases | α-Amino-ε-caprolactam racemase | Racemization of unreacted enantiomer in DKR asm.org |
| Oxidases | D-amino acid oxidase | Stereospecific oxidation of D-amino acids nih.gov |
Preferential crystallization, also known as resolution by entrainment, is applicable to racemic compounds that crystallize as conglomerates—physical mixtures of separate crystals of the two enantiomers. uni-halle.dersc.org This method involves seeding a supersaturated solution of the racemate with pure crystals of one enantiomer. tandfonline.com This seeding induces the crystallization of that same enantiomer from the solution. wikipedia.org The crystals are then harvested before the spontaneous crystallization of the opposing enantiomer can occur. tandfonline.com
The efficiency of preferential crystallization can be significantly enhanced by combining it with racemization in the solution phase. uni-halle.detandfonline.com As one enantiomer crystallizes, its concentration in the solution decreases. An enzyme, such as an amino acid racemase, can then convert the excess of the other enantiomer back into the racemate, maintaining saturation and allowing for the continued crystallization of the desired enantiomer. uni-halle.defz-juelich.de This combined approach is a form of second-order asymmetric transformation and can theoretically achieve a yield of 100%. tandfonline.com
Diastereoselective Synthesis and Control in Multistep Pathways
In contrast to resolving a racemic mixture, asymmetric synthesis aims to create a single, desired enantiomer directly. wikipedia.org Diastereoselective synthesis is a powerful strategy within this field, where a new chiral center is created in a molecule that already contains a chiral center. The existing stereocenter influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others.
This control can be achieved through various methods, such as using chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. For instance, in the synthesis of β-branched aromatic α-amino acids, a biocatalytic dynamic kinetic resolution approach can establish two adjacent stereocenters with complete diastereocontrol and high enantioselectivity. nih.gov Similarly, Michael additions to enones can be controlled to produce substituted 2-amino-5-oxonitriles as single diastereoisomers. mdpi.com
By carefully planning a multistep synthesis, chemists can introduce chirality early and use diastereoselective reactions to build complex molecules with precise stereochemical configurations. This approach is often more efficient than producing a racemate and then performing a resolution, as it avoids discarding 50% of the material. wikipedia.org The development of such synthetic routes for this compound would involve creating the chiral center at the C2 position with a high degree of stereochemical control.
Insufficient Data Available to Fulfill Request
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data concerning the stereochemistry and chiral resolution of this compound, particularly regarding the impact of its stereochemistry on molecular recognition and interactions.
The results of these searches did not yield any dedicated studies on the stereochemical properties of this compound. While general principles of stereochemistry and its importance in pharmacology and molecular recognition are well-established for many other chiral compounds, specific experimental data, detailed research findings, or data tables pertaining to this compound could not be found. The available information is largely limited to supplier catalogues and basic chemical identifiers.
Without access to specific research on this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline, which requires in-depth discussion and data on the impact of its stereochemistry. Proceeding without such data would necessitate speculation and generalization from other, unrelated molecules, which would not meet the required standards of scientific accuracy and specificity for the requested subject.
Therefore, this article cannot be generated as requested due to the absence of the necessary scientific information in the public domain.
Applications in Advanced Chemical Research and Materials Science
Role as a Core Structure in the Development of Academic Research Probes
The unique structural framework of 3-(dimethylamino)-2-methylpropanoic acid, featuring both a hydrogen bond acceptor (tertiary amine and carboxyl group) and a hydrogen bond donor (carboxylic acid), makes it an interesting scaffold for the development of molecular probes. Although specific probes based on this exact molecule are not widely documented in mainstream literature, its components are integral to the design of probes for various biological and chemical systems. For instance, coumarin (B35378) derivatives, which are used in developing molecular probes for imaging myelination in the nervous system, often feature amino and carboxyl functionalities to modulate their binding properties and solubility. nih.gov The dimethylamino group can be crucial for tuning the electronic properties and fluorescence of a probe, while the carboxylic acid can be used as a handle for conjugation to other molecules or to improve water solubility.
Potential in Polymer Chemistry and Functional Materials
Amino acids and their derivatives are increasingly recognized as sustainable and versatile building blocks for functional polymers, prized for their biocompatibility and the reactivity of their functional groups. nih.gov The structure of this compound offers significant potential in polymer chemistry, both as a monomer and as a modifying agent.
Amino acids are versatile starting materials for creating polymerizable monomers that can lead to polymers with amino acid functionalities in the main chain or as side chains. nih.gov When designing a monomer from a molecule like this compound, key considerations include the choice of polymerization technique and the desired final properties of the polymer. The carboxylic acid or amine group can be modified to introduce a polymerizable moiety, such as a vinyl or acrylic group. For instance, amino acids have been functionalized with methacrylamide (B166291) groups to create monomers for free radical polymerization. researchgate.net The presence of the tertiary amine and the methyl group in this compound would influence the monomer's reactivity and the resulting polymer's physical properties, such as its glass transition temperature and solubility.
The incorporation of both amine and carboxylic acid functionalities into a single polymer system can lead to materials with a rich variety of properties. msesupplies.comresearchgate.net Such polymers, often termed polyampholytes, can exhibit responses to changes in pH and ionic strength, making them "smart" materials. The tertiary amine group in this compound is basic, while the carboxylic acid group is acidic. msesupplies.com A polymer incorporating this monomer would thus have both positive and negative charges depending on the pH of the surrounding medium. This dual functionality is critical for applications such as drug delivery, where a polymer's swelling or solubility can be tuned to release a therapeutic agent under specific physiological conditions. msesupplies.com For example, polymers containing N-[3-(dimethylamino)propyl]methacrylamide have been shown to exhibit both thermo- and pH-responsiveness. mdpi.com
Beyond being a monomer, this compound and similar structures can be used to modify existing polymers. The amine or carboxylic acid group can react with complementary functional groups on a polymer backbone to impart new properties. This post-polymerization modification is a powerful tool for creating materials with tailored characteristics. acs.org For example, the amine functionality can be used to introduce charge, improve adhesion, or act as a catalytic site. The presence of both acidic and basic groups allows for complex interactions, such as the formation of zwitterionic structures that can enhance biocompatibility and reduce non-specific protein adsorption. acs.org The amine groups can also be exploited to enhance the CO2 capture performance of porous organic polymers. rsc.org
Catalytic Applications (e.g., as a Ligand or Organocatalyst Precursor)
Amino acids and their derivatives have a long history in catalysis, particularly in the field of asymmetric synthesis where they are used as chiral ligands for metal catalysts or as organocatalysts themselves. researchgate.netbenthamdirect.com The structure of this compound, although achiral, possesses functionalities that are valuable in catalysis.
The tertiary amine and the carboxylate can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. wikipedia.orgjocpr.com The nature of the ligand, including its steric and electronic properties, can significantly influence the activity and selectivity of the metal catalyst. mdpi.comresearchgate.net While simple amino acids are common, the N,N-dimethylated nitrogen of this compound would offer different coordination properties compared to a primary or secondary amine.
Furthermore, amino acid derivatives are foundational to the field of organocatalysis. nih.govresearchgate.net Proline and its derivatives are well-known for their ability to catalyze a wide range of organic transformations. benthamdirect.comresearchgate.net While this compound is not a direct analogue of proline, it could serve as a precursor for the synthesis of novel organocatalysts. The amine and carboxylic acid groups provide handles for further chemical modification to create more complex and catalytically active structures.
Exploitation of Amine-Containing Ligands in Chemical Vapor Deposition (CVD) Precursors
Chemical Vapor Deposition (CVD) is a technique used to deposit thin films of various materials onto a substrate. The choice of precursor is critical for a successful CVD process, and it must be volatile and decompose cleanly at the desired temperature. azonano.comazonano.com Metal-organic compounds are often used as precursors, and the ligands play a crucial role in determining the precursor's properties. azonano.com
Amine-containing ligands are of significant interest for CVD precursors. google.com They can form stable complexes with metal centers, and the strength of the metal-nitrogen bond can be tuned to control the precursor's volatility and decomposition temperature. azonano.comazonano.com The thermal stability of amine-containing precursors is a key factor, as premature decomposition in the gas phase can lead to particle formation and poor film quality. google.com The decomposition mechanism of the ligand is also important, as it can influence the purity of the deposited film. nih.govacs.org Ideally, the ligands should decompose into volatile, non-contaminating byproducts. acs.org While there is no specific literature on the use of this compound as a CVD precursor ligand, its ability to chelate metals through its amine and carboxylate groups suggests it could form stable, volatile metal complexes suitable for CVD applications.
Theoretical and Computational Studies of 3 Dimethylamino 2 Methylpropanoic Acid
Molecular Modeling and Conformational Analysis for Structural Insights
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical and chemical properties. For a flexible molecule like 3-(Dimethylamino)-2-methylpropanoic acid, with several rotatable single bonds, a multitude of spatial arrangements, or conformers, are possible.
Conformational analysis systematically explores the potential energy surface of the molecule by rotating its flexible dihedral angles to identify low-energy, stable conformations. acs.org This process can be performed using molecular mechanics (MM) or quantum mechanics (QM) methods. A systematic search would involve rotating the key dihedral angles, such as the C-C bonds in the propanoic acid backbone and the C-N bond of the dimethylamino group, to map out the energy landscape.
τ1 (N-C3-C2-C1): Rotation around this bond controls the position of the dimethylamino group relative to the carboxylic acid.
τ2 (C3-C2-C1=O): This rotation influences the orientation of the carboxyl group.
τ3 (H-O-C1-C2): Defines the orientation of the hydroxyl proton.
Computational searches would likely reveal that the lowest energy conformers are stabilized by intramolecular hydrogen bonds, where the carboxylic acid proton interacts with the lone pair of electrons on the tertiary nitrogen atom, forming a pseudo-cyclic structure. Steric hindrance between the methyl group on C2 and the dimethylamino group also plays a significant role in determining the most stable conformations. nih.gov
Illustrative Conformational Data Disclaimer: The following data is illustrative, based on general principles of conformational analysis for similar molecules, as specific computational studies for this compound were not identified in the search results.
| Conformer | τ1 (N-C3-C2-C1) (°) | τ2 (C3-C2-C1=O) (°) | Key Feature | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| A | 65 | 10 | Intramolecular H-bond (N···H-O) | 0.00 |
| B | 180 | 0 | Extended (anti) | 2.5 |
| C | -70 | 175 | Gauche | 3.1 |
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. wikipedia.orgnih.gov By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which is fundamental to its chemical behavior. numberanalytics.com
For this compound, DFT calculations can map the molecular electrostatic potential (MESP), highlighting electron-rich and electron-deficient regions. The MESP would show a negative potential (red) around the carboxylic oxygen atoms and the nitrogen atom, indicating their nucleophilic character and ability to accept protons or engage in electrostatic interactions. A positive potential (blue) would be expected around the acidic proton of the carboxyl group, marking it as the primary site for electrophilic attack or deprotonation.
Frontier Molecular Orbital (FMO) theory is another powerful tool derived from these calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. numberanalytics.com For this molecule, the HOMO is likely localized on the non-bonding lone pairs of the nitrogen and oxygen atoms, indicating these are the sites most susceptible to electrophilic attack. The LUMO would likely be centered on the π* anti-bonding orbital of the carbonyl group (C=O), making the carbonyl carbon the most probable site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
Illustrative Electronic Property Data (DFT B3LYP/6-31G)* Disclaimer: The following data is illustrative and represents typical values for similar functionalized carboxylic acids. Specific published data for this compound was not found.
| Parameter | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | +0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 7.3 eV | Indicates chemical stability and low reactivity. |
| Chemical Hardness (η) | 3.65 eV | Resistance to change in electron configuration. |
| Electronegativity (χ) | 3.15 eV | Global tendency to attract electrons. |
| Electrophilicity Index (ω) | 1.36 eV | Propensity to accept electrons. |
Reaction Pathway Modeling and Transition State Analysis for Mechanistic Understanding
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway from reactants to products. frontiersin.org This involves identifying and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which acts as the kinetic bottleneck for the reaction. numberanalytics.com
A relevant reaction for this compound could be its intramolecular cyclization to form a lactam, a cyclic amide. This reaction would involve the nucleophilic attack of the dimethylamino nitrogen onto the electrophilic carbonyl carbon of the carboxylic acid, with subsequent elimination of a water molecule.
Prediction of Spectroscopic Signatures and Validation with Experimental Data
Quantum chemical methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. wikipedia.orgresearchgate.net These predictions are vital for interpreting experimental data and confirming molecular structures. nih.govrsc.org
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved by calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Independent Atomic Orbital (GIAO). acs.orgacs.org For this compound, calculations would predict a highly deshielded signal for the carboxylic acid proton (>10 ppm) and distinct signals for the two methyl groups of the dimethylamino moiety, the methyl group at the C2 position, and the protons on the main chain. The predicted ¹³C spectrum would show a characteristic signal for the carbonyl carbon around 175-180 ppm. libretexts.org Comparing these calculated shifts with experimental spectra helps in the unambiguous assignment of all signals.
IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule and their corresponding intensities. researchgate.net For this compound, key predicted vibrational modes would include a broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹), a strong C=O stretching frequency (~1710 cm⁻¹), and C-H stretching frequencies for the methyl and methylene (B1212753) groups (~2850-3000 cm⁻¹). libretexts.orgdocbrown.info The calculated spectrum can be compared to an experimental one to confirm the presence of these functional groups.
Illustrative Predicted Spectroscopic Data Disclaimer: This table contains representative spectroscopic data calculated for molecules with similar functional groups. Specific published predictions for this compound were not found.
| Spectroscopy | Group | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| ¹³C NMR | C=O | 179.5 ppm | 175-185 ppm |
| -N(CH₃)₂ | 45.2 ppm | 40-50 ppm | |
| -CH(CH₃)- | 42.1 ppm | 35-45 ppm | |
| -CH(CH₃)- | 16.8 ppm | 15-20 ppm | |
| IR | O-H stretch (acid) | 3050 cm⁻¹ (broad) | 2500-3300 cm⁻¹ |
| C-H stretch | 2970 cm⁻¹ | 2850-3000 cm⁻¹ | |
| C=O stretch | 1715 cm⁻¹ | 1700-1725 cm⁻¹ |
Force Field Development for Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics provides high accuracy, it is computationally too expensive for simulating large systems or long timescales, such as the interaction of a molecule with a solvent or a biological macromolecule. For these tasks, Molecular Dynamics (MD) simulations are used, which rely on a set of empirical energy functions known as a force field. ethz.chnih.gov
A force field approximates the potential energy of a system as a sum of bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals, electrostatic) terms. nih.gov Standard force fields like CHARMM or AMBER are well-parameterized for common biomolecules but may lack accurate parameters for novel or uncommon small molecules like this compound. frontiersin.org
Therefore, a specific force field for this molecule would need to be developed or validated. This process involves:
Partial Charge Calculation: Determining the partial atomic charges on each atom, typically by fitting them to reproduce the quantum mechanical electrostatic potential (ESP).
Lennard-Jones Parameterization: Assigning Lennard-Jones parameters (which describe van der Waals interactions) to each atom type, often by analogy to existing atom types or by fitting to experimental data like liquid density or heat of vaporization.
Bonded Parameterization: Deriving equilibrium bond lengths, bond angles, and torsional energy profiles. The torsional parameters are particularly crucial for reproducing the correct conformational preferences and are often fitted to match the potential energy surface calculated at a high level of QM theory. chemrxiv.org
Once parameterized, this force field can be used in MD simulations to study dynamic processes, such as how the molecule diffuses in water, its preferred solvation structure, or how it might bind to a protein active site. These simulations provide a picture of the molecule's behavior and interactions at the atomic level over time.
Future Research Directions and Emerging Trends
Advancements in Stereoselective and Sustainable Synthetic Methodologies
Future research into the synthesis of 3-(Dimethylamino)-2-methylpropanoic acid will likely prioritize the development of stereoselective and sustainable methods. Given the presence of a stereocenter at the 2-position, achieving high enantioselectivity is a key objective for applications where chirality is crucial. While classical resolution methods have been employed, the focus is shifting towards asymmetric synthesis strategies that can directly yield the desired enantiomer.
Modern synthetic strategies for β-amino acids, the class to which this compound belongs, include conjugate addition of amines to α,β-unsaturated carbonyl compounds, Mannich-type reactions, and the homologation of α-amino acids. illinois.edu Future advancements are expected in the use of chiral catalysts, such as organocatalysts and transition-metal complexes, to control the stereochemistry of these reactions. researchgate.net For instance, the development of novel chiral ligands for metal-catalyzed hydrogenations of β-amino acrylates could provide a direct and efficient route to enantiopure this compound. illinois.edu
Furthermore, there is a growing emphasis on sustainable synthesis, which aims to reduce the environmental impact of chemical processes. This includes the use of renewable starting materials, minimizing the use of hazardous reagents and solvents, and improving atom economy. unibo.it Research in this area may explore biocatalytic methods, employing enzymes to carry out specific transformations with high selectivity and under mild conditions.
Exploration of Novel Functional Material Development and Smart Systems
The unique molecular structure of this compound, featuring both a tertiary amine and a carboxylic acid group, makes it an attractive building block for the development of novel functional materials and smart systems. The dimethylamino group can act as a proton sponge and a coordination site for metal ions, while the carboxylic acid provides a handle for polymerization and surface modification.
In the realm of functional polymers, derivatives of this compound could be incorporated into polymer backbones or used as side-chain modifications to impart specific properties. For example, polymers containing this moiety may exhibit pH-responsive behavior due to the protonation/deprotonation of the dimethylamino group. mdpi.com This could be exploited in the design of "smart" materials for applications such as drug delivery, sensors, and actuators. mdpi.com Such materials can undergo controlled changes in their physical or chemical properties in response to external stimuli. sci-hub.se
Moreover, the ability of the dimethylamino group to coordinate with metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and separation technologies. The incorporation of this compound as a ligand could lead to new materials with tailored pore sizes and functionalities.
Integration of Green Chemistry Principles in Chemical Processes
The principles of green chemistry are increasingly being integrated into all aspects of chemical research and production to minimize environmental impact. mdpi.com Future research on this compound will undoubtedly be guided by these principles, from the selection of starting materials to the design of synthetic routes and the choice of solvents and reagents. jddhs.com
Key areas of focus will include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. unibo.it
Use of Renewable Feedstocks: Exploring the synthesis of this compound from bio-based starting materials to reduce reliance on fossil fuels.
Safer Solvents and Auxiliaries: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov
Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste and improve reaction efficiency. mdpi.com
By embracing these principles, the chemical processes for producing and utilizing this compound can be made more sustainable and environmentally friendly.
Interdisciplinary Research Opportunities in Chemical Biology and Advanced Materials
The unique properties of this compound create numerous opportunities for interdisciplinary research, particularly at the interface of chemical biology and advanced materials science. mit.edu In chemical biology, derivatives of this compound could be used as probes to study biological processes or as building blocks for the synthesis of peptidomimetics with enhanced stability and biological activity. illinois.edu The incorporation of this unnatural β-amino acid into peptide sequences can alter their conformation and resistance to enzymatic degradation.
In the field of advanced materials, collaborations between chemists, materials scientists, and engineers will be crucial for developing new applications. mit.edu For example, the integration of this compound-containing polymers into electronic devices could lead to the development of new sensors or responsive coatings. researchgate.net The self-assembly properties of molecules containing this moiety could also be harnessed to create complex nanostructures with novel optical or electronic properties.
Development of Automated Synthesis and High-Throughput Screening Platforms
To accelerate the discovery of new derivatives of this compound with desired properties, the development of automated synthesis and high-throughput screening platforms will be essential. Automated synthesis platforms can rapidly generate libraries of related compounds by systematically varying the substituents on the parent molecule. nih.gov This allows for the efficient exploration of a large chemical space.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
